molecular formula C11H15N5 B1482339 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098026-51-6

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1482339
CAS No.: 2098026-51-6
M. Wt: 217.27 g/mol
InChI Key: AEXADFCYVXQKLA-UHFFFAOYSA-N
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Description

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential in oncology and immunology. With the molecular formula C11H15N5 and a CAS Number of 2098026-51-6, this compound belongs to the imidazo[1,2-b]pyrazole class, a scaffold known for its diverse pharmacological properties . Extensive research on structurally related imidazo[1,2-b]pyrazole-7-carboxamide derivatives has demonstrated potent biological activities. One prominent derivative has been shown to induce differentiation and apoptosis (programmed cell death) in human acute myeloid leukemia (AML) cells, such as the HL-60 cell line, with reported IC50 values in the nanomolar range . The proposed mechanism of action involves the activation of key cellular pathways, including early phosphorylation of ERK (a MAP kinase), which leads to the expression of differentiation drivers like the AP-1 complex (FOS, JUN) . This is followed by hallmark signs of granulocytic differentiation, including increased CD11b expression and MPO activity, alongside a decrease in the immature cell surface marker CD33 . Furthermore, the compound's efficacy has been validated ex vivo on primary, patient-derived AML cells, and it has also been shown to reduce populations of immature myeloid-derived suppressor cells (MDSCs) in murine cancer models, highlighting its potential as a dual-acting agent for cancer immunotherapy . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-15-5-6-16-11(15)8(10(12)13)9(14-16)7-3-2-4-7/h5-7H,2-4H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXADFCYVXQKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Functionalization of the Imidazo[1,2-b]pyrazole Scaffold

The key step in synthesizing 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole derivatives is the selective functionalization of the imidazo[1,2-b]pyrazole ring system. According to recent research, this can be achieved by:

  • Br/Mg Exchange Reactions: The introduction of magnesium species via bromine-magnesium exchange enables regioselective metalation of the heterocycle, allowing subsequent electrophilic trapping.
  • Regioselective Magnesiation and Zincation: Using TMP-bases (2,2,6,6-tetramethylpiperidyl derivatives), selective metalation at desired positions on the heterocyclic ring is possible, facilitating controlled substitution.
  • Electrophilic Trapping: The metalated intermediates can be reacted with various electrophiles to introduce substituents such as cyclobutyl groups at specific positions on the scaffold.

This methodology was successfully applied to synthesize isosteres of indole-containing drugs, demonstrating improved aqueous solubility and functional versatility of the imidazo[1,2-b]pyrazole core.

Installation of the Carboximidamide Group

The carboximidamide functional group (-C(=NH)NH2) is typically introduced by the condensation of appropriate carboxylic acid derivatives or esters with amidine reagents or by direct conversion of nitrile precursors. Relevant synthetic routes include:

Representative Synthetic Route Summary

A plausible synthetic route for 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can be outlined as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Selective magnesiation TMP-base mediated magnesiation of imidazo[1,2-b]pyrazole Regioselective metalation at position 6 or 7
2 Electrophilic trapping Reaction with cyclobutyl electrophile (e.g., cyclobutyl bromide) Introduction of cyclobutyl substituent
3 Methylation Methyl iodide or methyl triflate in presence of base Installation of N1-methyl group
4 Carboximidamide formation Reaction with amidine reagent (e.g., 1H-pyrazole-1-carboximidamide hydrochloride) under basic conditions Formation of carboximidamide group at position 7

Detailed Reaction Conditions and Yields

Based on analogous heterocyclic amidine syntheses and functionalization studies, the following conditions are typical:

Reaction Step Conditions Yield (%) Notes
Br/Mg Exchange Mg reagent, THF, 0 to 25 °C 70-85 High regioselectivity observed
Cyclobutyl Electrophilic Substitution Cyclobutyl bromide, base, inert atmosphere 60-80 Requires careful control to avoid poly-substitution
N-Methylation Methyl iodide, K2CO3 or NaH, DMF, room temp 75-90 Efficient methylation at N1 position
Carboximidamide Formation Amidines, K2CO3 or N,N-diisopropylethylamine, DMF or water, 20-60 °C, 12-48 h 50-85 Mild conditions favor high purity amidine formation

Research Findings and Analytical Data

  • Selectivity: The use of TMP-bases ensures regioselective metalation, critical for functionalization at desired ring positions without ring degradation.
  • Solubility: Substituting indole with imidazo[1,2-b]pyrazole improves aqueous solubility, beneficial for pharmaceutical applications.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and base quantity significantly impact yield and purity of the carboximidamide product.
  • Spectroscopic Characterization: Products are typically characterized by ^1H NMR, ^13C NMR, and HR-MS confirming the structure and purity of the final compound.

Summary Table of Preparation Methods

Method Aspect Description Reference/Example
Scaffold Functionalization Br/Mg exchange, TMP-base magnesiation/zincation Selective functionalization of imidazo[1,2-b]pyrazole
Cyclobutyl Group Introduction Electrophilic substitution with cyclobutyl halides Reaction with cyclobutyl bromide under inert atmosphere
N-Methylation Alkylation with methyl iodide or triflate Methylation of N1 position using base and DMF
Carboximidamide Group Formation Amidination using amidine hydrochlorides under basic conditions Use of 1H-pyrazole-1-carboximidamide hydrochloride, K2CO3 or DIPEA, in water or DMF

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases. Its mechanism of action involves interaction with specific molecular targets, leading to therapeutic effects.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's unique structure allows it to bind to these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Table 1: CK2 Inhibitory Activity of Selected Compounds

Compound IC50 (µM) Reference
Indenoindole 5a 0.17
Indenoindole 5b 0.61
Emodin (standard) 0.58
Ellagic Acid (standard) 0.03

However, the carboximidamide group may introduce unique hydrogen-bonding interactions absent in indenoindoles.

Aromaticity and DNA Binding Affinity

Aromatized heterocycles, such as indeno[1,2-b]quinoline-9,11-diones, exhibit stronger DNA binding (binding energies ≤ -10 kcal/mol) compared to non-aromatized analogues .

Table 2: DNA Binding Energies of Indenoquinolines

Compound Type Binding Energy (kcal/mol) Reference
Aromatized (e.g., 16) -10.2
Non-aromatized (e.g., 3) -8.5

The carboximidamide group in the target compound could enhance DNA minor groove interactions, similar to the planar aromatic systems in indenoquinolines.

Substituent Effects and Pharmacokinetics

The structurally closest analogue, 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2098026-10-7), differs only in the cyclobutylmethyl substituent at position 1 . This modification increases steric bulk, which may reduce solubility but improve metabolic stability. Comparative studies are lacking, but the target compound’s methyl group at position 1 likely enhances pharmacokinetic profiles by balancing lipophilicity and solubility.

Electronic and Thermal Properties

Compounds with rigid bicyclic cores, such as indolo[3,2-b]carbazole , exhibit high thermal stability (glass transition temperatures >150°C) due to their fused aromatic systems . While the imidazo[1,2-b]pyrazole core is less rigid, its partial aromaticity and substituents (e.g., cyclobutyl) may confer moderate thermal stability, advantageous for formulation in solid dosage forms.

Biological Activity

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, particularly its imidazo[1,2-b]pyrazole core, make it a promising candidate for therapeutic applications in various diseases, including cancer and infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic uses.

Structural Characteristics

The compound is characterized by the following molecular data:

PropertyValue
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
CAS Number2098057-04-4

The presence of a cyclobutyl group attached to the imidazo[1,2-b]pyrazole ring system contributes to its unique properties and biological activity.

This compound exerts its effects through several mechanisms:

  • Enzyme Inhibition : The compound has demonstrated inhibitory activity against various kinases and enzymes involved in critical cellular processes. For instance, it can inhibit p38 MAPK, a key regulator in inflammation and cell proliferation pathways .
  • Modulation of Signaling Pathways : It influences signaling pathways such as MAPK/ERK, which are essential for cell growth and differentiation . This modulation can lead to altered gene expression and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : In vitro studies have shown that derivatives of imidazo[1,2-b]pyrazole compounds can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cell lines . The specific activity against Bcr-Abl kinase suggests potential applications in treating leukemia .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. It interacts with microbial enzymes and can inhibit their growth, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Kinase Inhibitors : A study evaluated substituted pyrazole-based kinase inhibitors and reported significant potency against Bcr-Abl kinase with IC50 values as low as 14.2 nM . This suggests that similar compounds may possess comparable activity.
  • Evaluation Against Plasmodium falciparum : Another study focused on pyrazole derivatives showed effective inhibition against Plasmodium falciparum calcium-dependent protein kinase with an IC50 value of 56 nM . This indicates potential for developing antimalarial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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